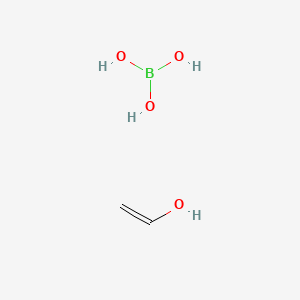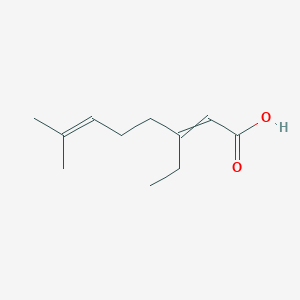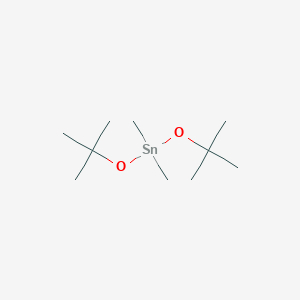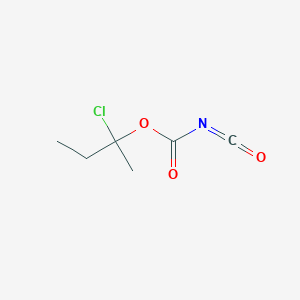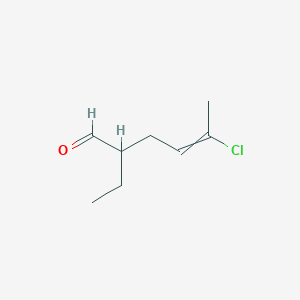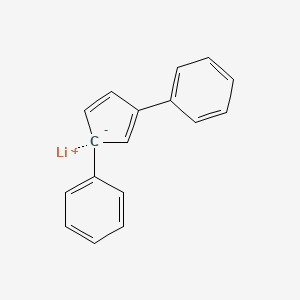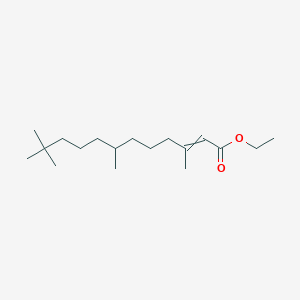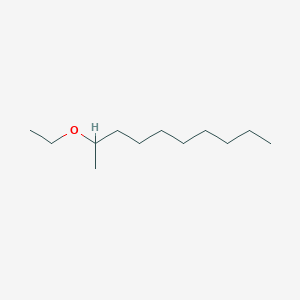
2-Ethoxydecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxydecane is an organic compound with the molecular formula C12H26O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and moderate solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxydecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium ethoxide (NaOEt) reacts with 1-bromodecane (C10H21Br) under reflux conditions to produce this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar process but with optimized conditions to ensure higher yields and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through distillation.
化学反応の分析
Types of Reactions: 2-Ethoxydecane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly used.
Major Products Formed:
Oxidation: Decanoic acid or decanal.
Reduction: 2-Decanol.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
2-Ethoxydecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the production of lubricants, surfactants, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism by which 2-Ethoxydecane exerts its effects involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.
類似化合物との比較
2-Methoxydecane: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Propoxydecane: Contains a propoxy group instead of an ethoxy group.
2-Butoxydecane: Contains a butoxy group instead of an ethoxy group.
Comparison: 2-Ethoxydecane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Compared to 2-Methoxydecane, it has a higher boiling point and greater solubility in non-polar solvents. Compared to 2-Propoxydecane and 2-Butoxydecane, it has a lower molecular weight and different reactivity profiles, making it suitable for specific industrial applications.
特性
CAS番号 |
55962-01-1 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC名 |
2-ethoxydecane |
InChI |
InChI=1S/C12H26O/c1-4-6-7-8-9-10-11-12(3)13-5-2/h12H,4-11H2,1-3H3 |
InChIキー |
CZMGLSVUJWHROB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


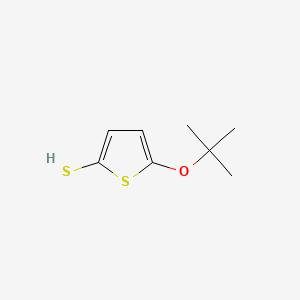
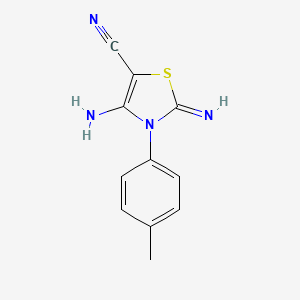
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

